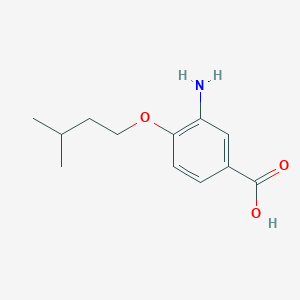![molecular formula C12H18N2O B1517926 N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide CAS No. 1156857-35-0](/img/structure/B1517926.png)
N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimalarial Activity
A study conducted by Werbel et al. (1986) on a series of related compounds explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of these compounds, demonstrating significant antimalarial potency against Plasmodium berghei in mice. This research underscores the potential of such compounds in the development of antimalarial drugs (Werbel et al., 1986).
Kappa-Opioid Receptor Antagonism
Grimwood et al. (2011) investigated PF-04455242, a compound with a similar structure, focusing on its high-affinity antagonism selective for κ-opioid receptors. The study highlighted its potential for treating depression and addiction disorders, demonstrating the compound's selectivity and efficacy in vivo (Grimwood et al., 2011).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) reported on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a process optimization for the synthesis of antimalarial drugs. This research illustrates the importance of chemoselective processes in the development of pharmaceutical intermediates (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized novel coordination complexes from pyrazole-acetamide derivatives, including an analog to the compound , investigating their effect on self-assembly processes and antioxidant activities. This study provides insight into the potential use of such compounds in developing materials with specific chemical and biological properties (Chkirate et al., 2019).
Polymeric Derivatives for Drug Delivery
Carreon et al. (2014) developed a water-soluble cationic polythiophene derivative that binds DNA, suggesting potential use as a theranostic gene delivery vehicle. Although not directly mentioning the exact compound, this research indicates the broader context of developing polymeric materials for biomedical applications, which could include derivatives of N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide (Carreon et al., 2014).
Propiedades
IUPAC Name |
N-[(4-aminophenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14(10(3)15)8-11-4-6-12(13)7-5-11/h4-7,9H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEQXOVSHXCHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



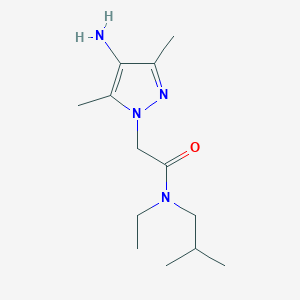
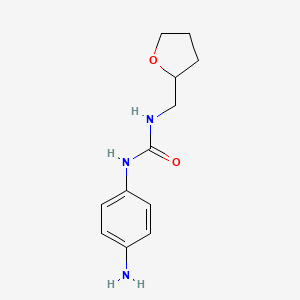
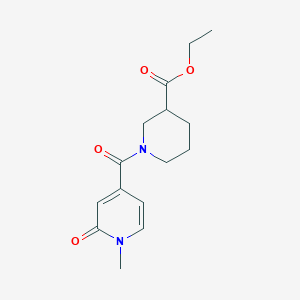

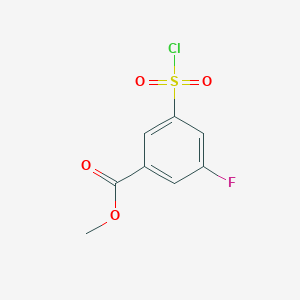
![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
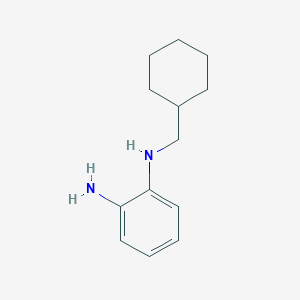
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)

